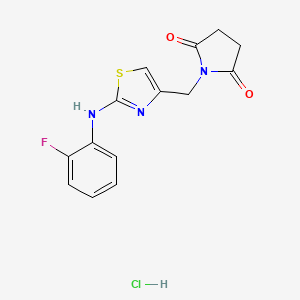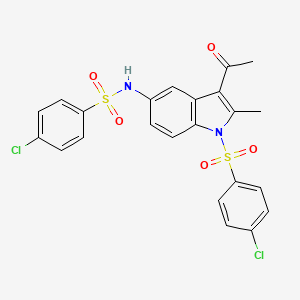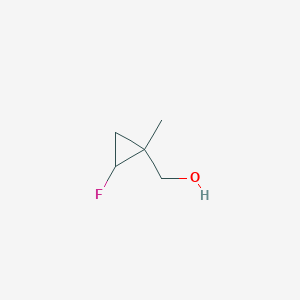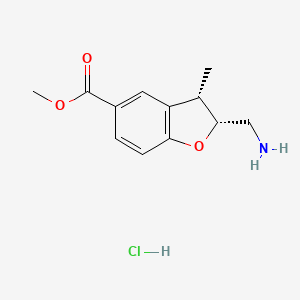
rac-methyl(2R,3S)-2-(aminomethyl)-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylatehydrochloride,cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-methyl(2R,3S)-2-(aminomethyl)-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylatehydrochloride,cis is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique benzofuran structure, which is a fused ring system containing both benzene and furan rings. The presence of multiple functional groups, including an aminomethyl group and a carboxylate ester, makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(2R,3S)-2-(aminomethyl)-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylatehydrochloride,cis typically involves multi-step organic synthesis. The starting materials are often commercially available compounds that undergo a series of reactions, including condensation, cyclization, and esterification. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification techniques, such as crystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl(2R,3S)-2-(aminomethyl)-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylatehydrochloride,cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alkoxides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-5-carboxylic acid, while reduction could produce 2-(aminomethyl)-3-methyl-2,3-dihydro-1-benzofuran-5-methanol.
Scientific Research Applications
Rac-methyl(2R,3S)-2-(aminomethyl)-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylatehydrochloride,cis has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-methyl(2R,3S)-2-(aminomethyl)-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylatehydrochloride,cis involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(aminomethyl)-3-methyl-1-benzofuran-5-carboxylate: Lacks the dihydro structure, leading to different reactivity and applications.
Ethyl 2-(aminomethyl)-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylate: Similar structure but with an ethyl ester group, affecting its chemical properties and uses.
2-(Aminomethyl)-3-methyl-1-benzofuran-5-carboxylic acid: The carboxylic acid group provides different reactivity compared to the ester group.
Uniqueness
Rac-methyl(2R,3S)-2-(aminomethyl)-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylatehydrochloride,cis is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl (2R,3S)-2-(aminomethyl)-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-7-9-5-8(12(14)15-2)3-4-10(9)16-11(7)6-13;/h3-5,7,11H,6,13H2,1-2H3;1H/t7-,11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYQZYRCBYRJEE-WJRQTEJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=C1C=C(C=C2)C(=O)OC)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](OC2=C1C=C(C=C2)C(=O)OC)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-ethoxy-2-oxo-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2H-chromene-3-carboxamide](/img/structure/B2832635.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2832636.png)
![6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2832638.png)
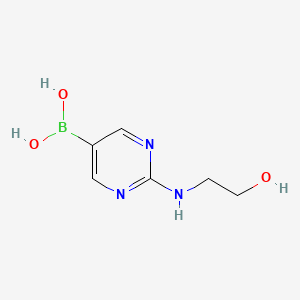
![1-[(2,5-dimethylphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2832642.png)
![(1-(4-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2832643.png)
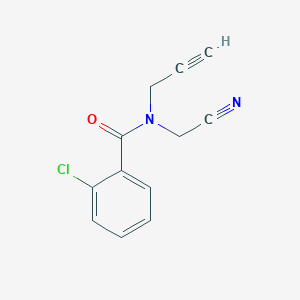
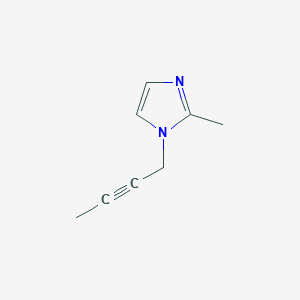
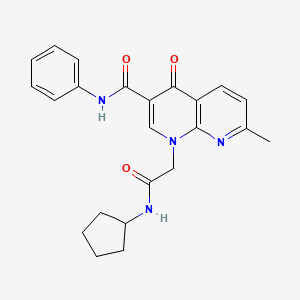
![1-(2,4-dimethylbenzenesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B2832651.png)
